
2,3-Dichlorocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorocyclopenta-1,3-diene is an organic compound with the molecular formula C5H4Cl2 It is a derivative of cyclopentadiene, where two chlorine atoms are substituted at the 2 and 3 positions of the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichlorocyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the 2 and 3 positions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclopentadiene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides, to form addition products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: Hydrogen halides (HX) are often used as electrophiles in addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentadiene derivatives, while addition reactions typically produce halogenated cyclopentadienes.
Scientific Research Applications
2,3-Dichlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-dichlorocyclopenta-1,3-diene exerts its effects involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in electrophilic reactions, making it a versatile intermediate in organic synthesis. The pathways involved in its reactions often include the formation of carbocation intermediates, which can undergo further transformations to yield diverse products.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorocyclopentadiene: Similar structure but with chlorine atoms at the 1 and 2 positions.
1,3-Dichlorocyclopentadiene: Chlorine atoms at the 1 and 3 positions.
2,4-Dichlorocyclopentadiene: Chlorine atoms at the 2 and 4 positions.
Uniqueness
2,3-Dichlorocyclopenta-1,3-diene is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to its similar compounds, making it valuable in targeted synthetic applications.
Properties
CAS No. |
191042-38-3 |
|---|---|
Molecular Formula |
C5H4Cl2 |
Molecular Weight |
134.99 g/mol |
IUPAC Name |
2,3-dichlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4Cl2/c6-4-2-1-3-5(4)7/h2-3H,1H2 |
InChI Key |
ROUHFPRVWVPHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


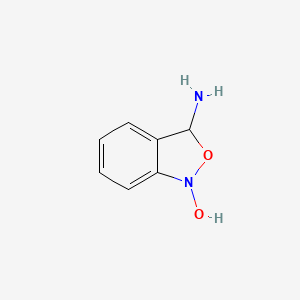
![Methanone, bis[4-[(diphenylmethylene)amino]phenyl]-](/img/structure/B12574478.png)

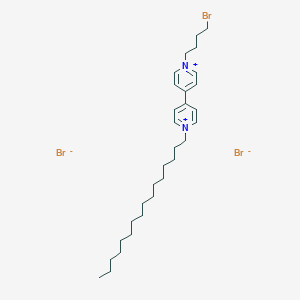
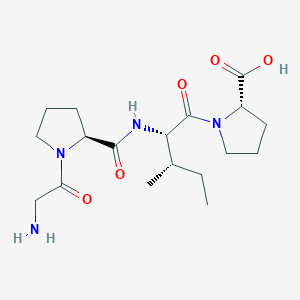
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)
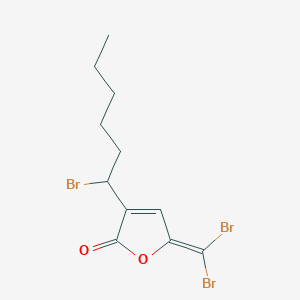
![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)
![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
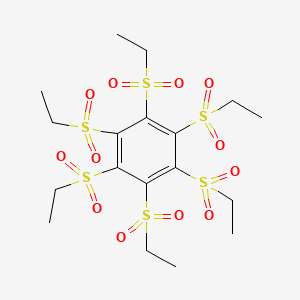
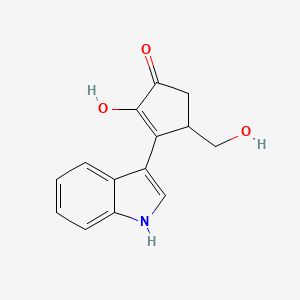
![5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12574539.png)
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)
![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)
